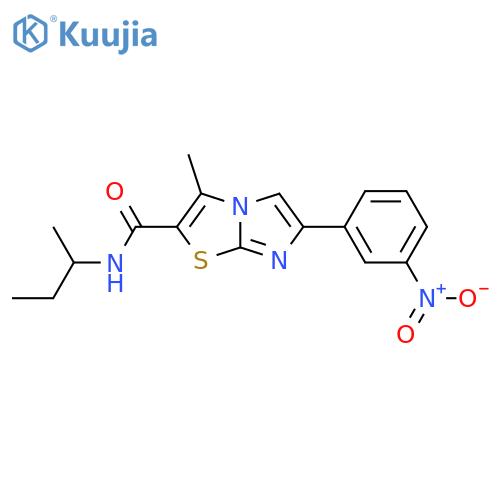Cas no 852135-53-6 (N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide)

852135-53-6 structure
商品名:N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide
- AKOS022037586
- N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- 852135-53-6
- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- SR-01000130347-1
- N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- AKOS001835495
- F0650-0363
- SR-01000130347
-
- インチ: 1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22)
- InChIKey: VVJMHGJLQRIMRA-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC(C3C=CC=C(C=3)[N+](=O)[O-])=CN2C(C)=C1C(NC(C)CC)=O
計算された属性
- せいみつぶんしりょう: 358.11
- どういたいしつりょう: 358.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121A^2
- 疎水性パラメータ計算基準値(XlogP): 4.7
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0650-0363-3mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0650-0363-4mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0650-0363-2μmol |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0650-0363-1mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0650-0363-2mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
852135-53-6 (N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
